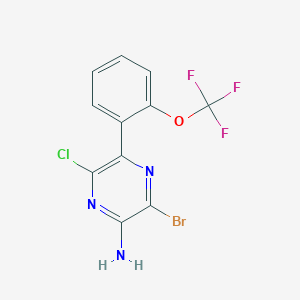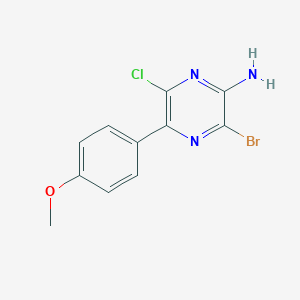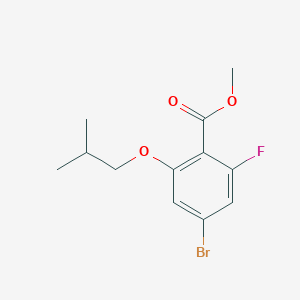![molecular formula C9H7BrF2N2 B8157091 6-Bromo-1-(2,2-difluoroethyl)-1H-benzo[d]imidazole](/img/structure/B8157091.png)
6-Bromo-1-(2,2-difluoroethyl)-1H-benzo[d]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-1-(2,2-difluoroethyl)-1H-benzo[d]imidazole is a chemical compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-(2,2-difluoroethyl)-1H-benzo[d]imidazole typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 1H-benzo[d]imidazole.
Bromination: The benzimidazole is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 6-position.
Difluoroethylation: The brominated benzimidazole is then reacted with a difluoroethylating agent, such as 2,2-difluoroethyl iodide, under basic conditions to introduce the difluoroethyl group.
The reaction conditions typically involve the use of solvents like dichloromethane or acetonitrile and may require heating to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-1-(2,2-difluoroethyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines, thiols, or alkoxides in the presence of a base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol).
Major Products Formed
Substitution Products: New derivatives with different functional groups replacing the bromine atom.
Oxidation Products: Oxidized forms of the compound, potentially introducing new functional groups.
Reduction Products: Reduced forms of the compound, potentially altering the oxidation state of the bromine or other atoms.
Aplicaciones Científicas De Investigación
6-Bromo-1-(2,2-difluoroethyl)-1H-benzo[d]imidazole has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: Investigated for its biological activities, including antimicrobial, antifungal, and anticancer properties.
Material Science: Explored for its potential use in the development of new materials with unique properties.
Chemical Biology: Utilized in studies to understand the interactions of small molecules with biological targets.
Mecanismo De Acción
The mechanism of action of 6-Bromo-1-(2,2-difluoroethyl)-1H-benzo[d]imidazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and difluoroethyl groups can influence its binding affinity and selectivity for these targets. The exact pathways involved can vary based on the biological system and the specific derivative used.
Comparación Con Compuestos Similares
6-Bromo-1-(2,2-difluoroethyl)-1H-benzo[d]imidazole can be compared with other benzimidazole derivatives:
6-Bromo-1H-benzo[d]imidazole: Lacks the difluoroethyl group, which may result in different biological activities and chemical properties.
1-(2,2-Difluoroethyl)-1H-benzo[d]imidazole:
Other Halogenated Benzimidazoles: Compounds with different halogens (e.g., chlorine, fluorine) may exhibit varying reactivity and biological activities.
The uniqueness of this compound lies in the combination of the bromine and difluoroethyl groups, which can impart distinct chemical and biological properties.
Propiedades
IUPAC Name |
6-bromo-1-(2,2-difluoroethyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2N2/c10-6-1-2-7-8(3-6)14(5-13-7)4-9(11)12/h1-3,5,9H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXKGTTLYJDAJDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)N(C=N2)CC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














